

Technical Guide: Mal-NH-ethyl-SS-propionic acid in Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mal-NH-ethyl-SS-propionic acid*

Cat. No.: *B608825*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Mal-NH-ethyl-SS-propionic acid**, a heterobifunctional crosslinker pivotal in the field of bioconjugation. It details the molecule's chemical properties, a comprehensive experimental protocol for its application in creating Antibody-Drug Conjugates (ADCs), and a visual representation of the experimental workflow.

Core Compound Data

Mal-NH-ethyl-SS-propionic acid is a versatile linker designed for the covalent attachment of molecules to biomolecules, most notably in the development of targeted therapeutics like ADCs. Its structure incorporates three key functional groups: a maleimide, a cleavable disulfide bond, and a terminal carboxylic acid. The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, the disulfide bond allows for cleavage under reducing conditions typical within a cell, and the carboxylic acid can be activated to react with primary amines.

Property	Value	Citation(s)
Chemical Formula	C ₁₂ H ₁₆ N ₂ O ₅ S ₂	[1][2][3]
Molecular Weight	332.40 g/mol	[1][3]
CAS Number	2128735-24-8	[1][2][3]
Synonym	3-((2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethyl)disulfane yl)propanoic Acid	[2]
Purity	Typically ≥95%	[3]
Solubility	Soluble in DMSO, DMF	[1]
Storage	-20°C, protect from light	[1][3]

Application in Antibody-Drug Conjugate (ADC) Development

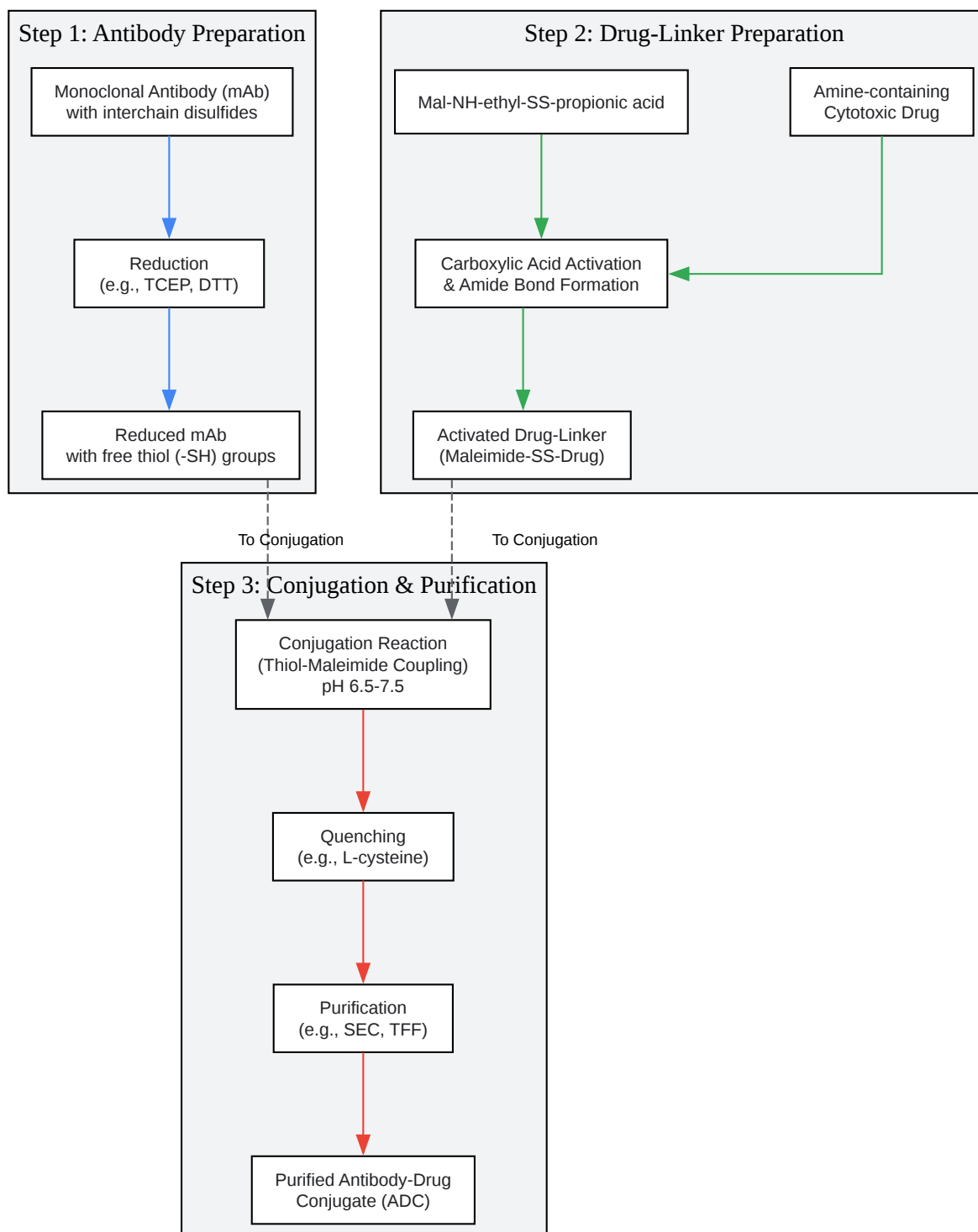
The primary application of **Mal-NH-ethyl-SS-propionic acid** is in the synthesis of ADCs. In this context, the linker serves to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The antibody targets specific antigens on cancer cells, delivering the drug directly to the tumor site, which can enhance efficacy and reduce off-target toxicity.[4][5]

The general workflow involves a two-part strategy:

- **Drug-Linker Activation:** The carboxylic acid end of the linker is first activated and conjugated to an amine-containing drug molecule.
- **Antibody Conjugation:** The maleimide group of the drug-linker conjugate is then reacted with thiol groups on the antibody. These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[6]

Experimental Workflow for ADC Synthesis

The following diagram illustrates the key steps in conjugating a drug to an antibody using a maleimide-disulfide linker.



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- To cite this document: BenchChem. [Technical Guide: Mal-NH-ethyl-SS-propionic acid in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608825#mal-nh-ethyl-ss-propionic-acid-molecular-weight-and-formula>]

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